molecular formula C6H10N2O3Si B11909353 3-Nitro-5-(trimethylsilyl)-1,2-oxazole CAS No. 96914-20-4

3-Nitro-5-(trimethylsilyl)-1,2-oxazole

Cat. No.: B11909353
CAS No.: 96914-20-4
M. Wt: 186.24 g/mol
InChI Key: FZPVRCCOTIZPGI-UHFFFAOYSA-N
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Description

3-Nitro-5-(trimethylsilyl)-1,2-oxazole is a high-purity chemical reagent designed for advanced research and development applications. This specialized oxazole derivative incorporates two highly functional moieties: a nitro group and a trimethylsilyl group, making it a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. Oxazole and isoxazole cores are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules . These heterocycles exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and antitumor properties . In agronomy, analogs serve as insecticides and herbicides . As a synthetic intermediate, this compound may be used in (3+2) cycloaddition reactions, a common method for preparing functionalized isoxazolines and isoxazoles . The trimethylsilyl group can act as a versatile handle for further chemical transformations, such as protodesilylation or cross-coupling reactions, allowing for significant structural diversification. Researchers value this compound for exploring structure-activity relationships in drug discovery and for developing novel compounds for agricultural and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96914-20-4

Molecular Formula

C6H10N2O3Si

Molecular Weight

186.24 g/mol

IUPAC Name

trimethyl-(3-nitro-1,2-oxazol-5-yl)silane

InChI

InChI=1S/C6H10N2O3Si/c1-12(2,3)6-4-5(7-11-6)8(9)10/h4H,1-3H3

InChI Key

FZPVRCCOTIZPGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=NO1)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Methodologies for the Synthesis of 3 Nitro 5 Trimethylsilyl 1,2 Oxazole

Design Principles for Regioselective 1,2-Oxazole Ring Annulation

The formation of the 1,2-oxazole (isoxazole) ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The key to synthesizing the target compound lies in the regioselective control of these annulation reactions to ensure the correct placement of substituents.

Nitrile Oxide 1,3-Dipolar Cycloaddition Pathways for Substituted Oxazoles

One of the most powerful and versatile methods for constructing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. mdpi.comrsc.orgyoutube.com This reaction forms the five-membered ring in a single step with high efficiency. The regioselectivity of the cycloaddition, which dictates the substitution pattern of the resulting isoxazole, is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.

In the context of synthesizing 3-Nitro-5-(trimethylsilyl)-1,2-oxazole, a convergent approach involving the cycloaddition of nitroformonitrile oxide with (trimethylsilyl)acetylene is a highly plausible strategy. researchgate.net Theoretical studies and experimental evidence suggest that the cycloaddition of nitrile oxides with terminal alkynes generally leads to 3,5-disubstituted isoxazoles. nih.gov The regioselectivity can often be predicted using frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the cycloaddition.

Computational studies on similar systems, such as the reaction between E-2-(trimethylsilyl)-1-nitroethene and arylnitrile N-oxides, highlight the complexity of predicting regioselectivity, suggesting that both possible regioisomers can be formed. mdpi.com However, in many cases, a high degree of regioselectivity can be achieved, particularly with carefully chosen substrates and reaction conditions. rsc.org The use of metal catalysts, for instance, has been shown to improve the regioselectivity of nitrile oxide cycloadditions in certain cases. nih.gov

Advanced Cyclocondensation Strategies Utilizing Multi-Component Precursors

Multi-component reactions (MCRs) offer an alternative and often more atom-economical approach to the synthesis of highly substituted heterocycles. preprints.org These reactions involve the one-pot combination of three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures.

Another cyclocondensation approach involves the reaction of β-nitroenones with a reducing agent, which can lead to the formation of 3,5-disubstituted isoxazoles through a domino reductive Nef reaction and cyclization. rsc.org The synthesis of the required β-nitroenone with a trimethylsilyl (B98337) group at the appropriate position would be a critical and potentially challenging step in this pathway.

Reaction Type Precursors Key Features Potential for Target Synthesis
1,3-Dipolar CycloadditionNitrile Oxide, AlkyneHigh efficiency, modular, regioselectivity is key.High: convergent synthesis from nitroformonitrile oxide and (trimethylsilyl)acetylene.
Three-Component ReactionAldehyde, β-Ketoester, Hydroxylamine (B1172632)Atom-economical, one-pot synthesis.Moderate: requires specifically functionalized, non-standard starting materials.
Domino Reactionβ-NitroenoneForms the ring and reduces the nitro group in one sequence.Low: Synthesis of the required silylated β-nitroenone precursor is complex.

Precision Introduction of the Nitro Group at the C-3 Position of the 1,2-Oxazole Core

The placement of the nitro group specifically at the C-3 position of the isoxazole ring is a significant synthetic hurdle. Two main strategies can be envisioned: direct nitration of a pre-formed isoxazole ring or the use of a nitro-containing building block in the ring-forming reaction.

Highly Selective Electrophilic Nitration Protocols for Azoles and their Derivatives

The direct nitration of aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. masterorganicchemistry.comorganicchemistrytutor.com However, the isoxazole ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution. semanticscholar.org Nitration of unsubstituted isoxazole is difficult, and when it does occur, it typically yields the 4-nitro derivative. semanticscholar.org

For a 5-(trimethylsilyl)-1,2-oxazole intermediate, the directing effect of the trimethylsilyl group would also come into play. Silyl (B83357) groups can be susceptible to ipso-substitution, where the silyl group is replaced by the incoming electrophile. Alternatively, they can act as ortho- and para-directing groups. organicchemistrytutor.com The interplay between the deactivating nature of the isoxazole ring and the directing effects of the C-5 trimethylsilyl group makes the selective nitration at the C-3 position a challenging and unpredictable endeavor. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely lead to a mixture of products or decomposition. masterorganicchemistry.comsemanticscholar.org Milder nitrating agents, such as tetramethylammonium (B1211777) nitrate (B79036) with triflic anhydride, have been used for the nitration of substituted isoxazoles, but these have primarily been shown to nitrate at the C-4 position.

Convergent Synthesis from Pre-Functionalized Nitro-Substituted Building Blocks

A more reliable and regioselective approach to obtaining the 3-nitro functionality is to incorporate it into one of the precursors before the ring-forming reaction. As mentioned in section 2.1.1, the 1,3-dipolar cycloaddition of a nitro-substituted nitrile oxide is a prime example of this strategy.

The use of nitroformonitrile oxide, generated in situ, in cycloaddition reactions with alkenes and alkynes has been shown to produce 3-nitroisoxazolines and 3-nitroisoxazoles, respectively. researchgate.netmdpi.com This method directly and unambiguously places the nitro group at the C-3 position of the resulting isoxazole ring. Recent computational studies on the cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes have shown a high degree of regioselectivity, favoring the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com This suggests that a similar high regioselectivity could be expected with alkynes, making this convergent approach the most promising route to this compound.

Other methods for synthesizing 3-nitroisoxazoles often involve the heterocyclization of unsaturated compounds with sodium nitrite, but these methods are generally less versatile and may not be compatible with the trimethylsilyl group. rsc.org

Controlled Installation of the Trimethylsilyl Group at the C-5 Position

The introduction of the trimethylsilyl group at the C-5 position can be achieved either during the formation of the isoxazole ring or by subsequent functionalization of a pre-existing isoxazole.

As part of a convergent synthesis, the use of (trimethylsilyl)acetylene as the dipolarophile in a 1,3-dipolar cycloaddition with a nitrile oxide is the most direct method for installing the trimethylsilyl group at the C-5 position. The regioselectivity of this reaction generally favors the formation of the 5-silylated isoxazole.

Alternatively, one could envision the synthesis of an isoxazole with a suitable leaving group, such as a halogen, at the C-5 position, followed by a metal-catalyzed cross-coupling reaction with a silylating agent. However, this multi-step approach is less efficient than the direct cycloaddition method. Another possibility is the directed lithiation of an unsubstituted or C-3 substituted isoxazole, followed by quenching with a trimethylsilyl electrophile. However, the regioselectivity of lithiation on the isoxazole ring can be complex and may not favor the C-5 position depending on the other substituents present.

Metal-Catalyzed Dehydrogenative C-H Silylation of Heteroaromatic Systems

Direct C-H silylation has emerged as a powerful, atom-economical method for forming carbon-silicon bonds, bypassing the need for pre-functionalized starting materials. This approach involves the direct conversion of a C-H bond on the heteroaromatic ring into a C-Si bond. For the synthesis of this compound, this would conceptually involve the silylation of a 3-nitro-1,2-oxazole precursor.

Several transition metal catalysts are effective for this transformation. Iridium complexes, for instance, can catalyze the regioselective silylation of five-membered heteroarenes. nih.gov Ruthenium-based catalysts have also been developed for the dehydrogenative silylation of alkenes and heterocycles, offering a valuable tool for creating organosilicon compounds. nih.gov More recently, the use of earth-abundant metal catalysts, such as potassium tert-butoxide, has provided a more sustainable and cost-effective alternative. acs.orgstanford.educaltech.edu These reactions are believed to proceed through a radical chain mechanism, where a silyl radical is generated and adds to the heterocycle. caltech.edu The reaction is often driven forward by the release of hydrogen gas. stanford.edu

Table 1: Examples of Catalytic Systems for Dehydrogenative C-H Silylation of Heterocycles

Catalyst SystemSilylating AgentHeterocycle ExampleConditionsYield (%)Reference
1/2[Ir(OMe)(COD)]₂ / LigandHSiMe₂(SiMe₃)ThiopheneOctane, 120°C85 nih.gov
RuH₂(CO)(PPh₃)₃ / NBEH₂SiEt₂1-Naphthol120°C, 12h88 nih.gov
KOt-BuHSiEt₃1-MethylindoleTHF, 45°C95 acs.orgstanford.edu
KC₈ (Potassium on Graphite)HSiEt₃1-MethylindoleTHF, 25°C78 stanford.edu

This table presents data for the silylation of various heteroaromatic compounds to illustrate the general methodologies applicable to the synthesis of the target compound.

Cross-Coupling Methodologies for C-Si Bond Formation in Heterocycles

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for C-Si bond formation. tcichemicals.com This strategy requires a pre-functionalized heterocycle, such as a 5-halo-3-nitro-1,2-oxazole, which is then coupled with an organosilicon reagent. Palladium catalysts are most commonly employed for these transformations. rsc.org

A variety of silicon-based reagents can be used, including organosilanes and silylboronic acid esters. acs.orggelest.com The reaction of a heterocyclic halide or triflate with a silylboronic acid ester, often assisted by a copper co-catalyst, can proceed in high yield and with excellent enantioselectivity in chiral systems. acs.org An innovative approach involves the palladium-catalyzed denitrative cross-coupling of nitroarenes with hexamethyldisilane. rsc.org This method allows for the direct conversion of a C-NO₂ bond to a C-SiMe₃ bond, presenting a potential, though less conventional, route for late-stage silylation.

Table 2: Palladium-Catalyzed Cross-Coupling for C-Si Bond Formation

Heterocyclic SubstrateSilicon ReagentCatalyst / LigandConditionsYield (%)Reference
Heterobiaryl TriflatesSilylboronic acid esterPd(acac)₂ / (R)-TolBINAPToluene, 80°C>90 acs.org
NitroarenesHexamethyldisilanePd(OAc)₂ / SPhosToluene, 130°C60-90 rsc.org
Aryl Iodideso-FluorophenyltrimethylsilanePd(dba)₂ / P(t-Bu)₃Toluene, 110°C85 gelest.com

This table showcases various cross-coupling strategies for forming C-Si bonds on aromatic and heteroaromatic rings.

Transformations Involving Silylated Propargylic Precursors

Building the isoxazole ring from acyclic precursors that already contain the trimethylsilyl group is a highly effective strategy. The most common method in this category is the 1,3-dipolar cycloaddition of a nitrile oxide with a silylated alkyne. nih.govrsc.org To synthesize this compound, the reaction would occur between (trimethylsilyl)acetylene and a nitro-substituted nitrile oxide.

The requisite nitro-nitrile oxide can be generated in situ from various precursors, such as the dehydration of nitro-aldoximes or via other oxidative methods. This approach offers excellent control over regioselectivity, as the positions of the substituents in the final isoxazole ring are determined by the structures of the alkyne and the nitrile oxide. The reaction often proceeds under mild conditions and tolerates a wide range of functional groups.

Table 3: Isoxazole Synthesis via Cycloaddition with Alkynes

AlkyneNitrile Oxide SourceConditionsProduct TypeYield (%)Reference
PhenylacetyleneHydroximinoyl ChloridesDielectric heating3,5-Disubstituted IsoxazoleGood organic-chemistry.org
Terminal AlkynesSubstituted Aldoximest-BuONO, conventional heating3,5-Disubstituted IsoxazoleModerate-Good organic-chemistry.org
AlkynesNitroalkenesTEMPO catalyst3,5-Disubstituted IsoxazoleGood organic-chemistry.org

This table illustrates the versatility of the cycloaddition approach for synthesizing various substituted isoxazoles.

Development of One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

For the target molecule, a potential one-pot strategy could involve the reaction of an α,β-unsaturated aldehyde or ketone with N-hydroxyl-4-toluenesulfonamide, which proceeds through a sequence of conjugate addition, elimination, cyclization, and dehydration to form the isoxazole ring. acs.org Another efficient method involves the microwave-promoted intramolecular cyclization of γ-hydroxyalkynal oximes, which are formed in situ. tandfonline.comtandfonline.com Adapting such a sequence could involve starting with a silylated propargyl alcohol, which is oxidized to the aldehyde, followed by reaction with hydroxylamine and subsequent nitration in a single pot. The sequential use of different catalysts in an uninterrupted sequence can also enable the construction of complex isoxazoles from simple starting materials like propargylic alcohols. nih.gov

Sustainable Synthesis Considerations and Catalytic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of isoxazole synthesis, this translates to the use of environmentally benign solvents, metal-free catalysts, and energy-efficient reaction conditions.

Recent studies have demonstrated the synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents (DESs), which are biodegradable and can often be recycled. acs.org These reactions can proceed without additional catalysts, providing high yields. acs.org The use of water as a solvent, sometimes in conjunction with ultrasound irradiation, also represents a green alternative to traditional organic solvents. nih.gov Metal-free synthetic routes, such as those employing organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or proceeding without any catalyst under thermal or microwave conditions, are gaining prominence. rsc.org These approaches reduce the environmental impact associated with heavy metal waste and often lead to simplified purification procedures.

Elucidating the Chemical Reactivity and Transformational Pathways of 3 Nitro 5 Trimethylsilyl 1,2 Oxazole

Reactivity Profile of the Nitro Group on the 1,2-Oxazole Ring

The nitro group, a potent electron-withdrawing substituent, significantly influences the reactivity of the 1,2-oxazole ring, rendering it susceptible to specific types of reactions.

The nitro group on the 1,2-oxazole ring can be readily reduced to an amino group, a key transformation for introducing nitrogen-containing functionalities. This reduction is a fundamental process in the synthesis of various derivatives. For instance, the reduction of similar nitro-heterocyclic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), to its amino derivative, 3-amino-1,2,4-triazol-5-one (ATO), has been demonstrated using reagents like zero-valent iron. researchgate.net This suggests that similar reductive methods could be applied to 3-Nitro-5-(trimethylsilyl)-1,2-oxazole to yield 3-Amino-5-(trimethylsilyl)-1,2-oxazole. The resulting amine can then serve as a versatile intermediate for further functionalization, such as amide bond formation. acs.org

Starting Material Reagent Product Significance
3-Nitro-1,2,4-triazol-5-one (NTO)Zero-valent iron (ZVI)3-Amino-1,2,4-triazol-5-one (ATO)Demonstrates the feasibility of reducing a nitro group on a heterocyclic ring to an amine. researchgate.net
NitroarenesHexamethyldisilane (Pd-catalyzed)ArylsilanesHighlights a denitrative cross-coupling reaction, though different from simple reduction. rsc.org

This table presents examples of reductive transformations of nitro groups in related heterocyclic and aromatic systems, illustrating potential pathways for this compound.

The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.com This allows for the displacement of a leaving group by a nucleophile. In the context of this compound, while the trimethylsilyl (B98337) group is not a typical leaving group, the principle of SNAr is crucial. If a suitable leaving group were present at a position activated by the nitro group (ortho or para), substitution would be facilitated. wikipedia.orglibretexts.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of the nucleophile, which is the rate-determining step. youtube.comnih.gov Research on other nitro-substituted heterocycles, such as 1-substituted 3-nitro-1H-1,2,4-triazoles, has shown that the nitro group itself can be displaced by strong nucleophiles like alkoxides. researchgate.net This opens up the possibility of directly functionalizing the C3 position of the oxazole (B20620) ring.

Substrate Type Key Feature Reaction Outcome
HalonitroarenesLeaving group (halogen) ortho/para to nitro groupSNArDisplacement of the halogen by a nucleophile. wikipedia.orglibretexts.org
1-Substituted 3-nitro-1H-1,2,4-triazolesNitro group as a leaving groupNucleophilic substitutionDisplacement of the nitro group by an ethoxy group. researchgate.net

This table summarizes the principles of nucleophilic aromatic substitution relevant to the reactivity of the nitro group on the oxazole ring.

Reactivity of the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group at the 5-position of the oxazole ring offers a versatile handle for various synthetic manipulations, including metalation, desilylation, and cross-coupling reactions.

While the trimethylsilyl group is not a classical directing group for ortho-metalation in the same vein as more heteroatom-based functionalities, its electronic effects and the acidity of adjacent protons can be exploited. In related systems, deprotonation of oxazoles can be achieved at specific positions. For instance, 2-(methylthio)oxazole (B1600053) can be regiospecifically deprotonated at the C5 position. nih.gov Similarly, in 4,5-disubstituted oxazoles, deprotonation can occur at the C2 position. acs.org For this compound, the presence of the electron-withdrawing nitro group would likely influence the site of lithiation.

The carbon-silicon bond can be cleaved under various conditions, most commonly using fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) or strong acids/bases. This desilylation generates a carbanion or a protonated carbon, which can then be quenched with a variety of electrophiles or nucleophiles, respectively. This strategy allows for the introduction of a wide range of functional groups at the C5 position of the oxazole ring. For example, treatment of a silylated compound with HF can lead to Si-O bond cleavage, demonstrating the lability of silicon-heteroatom bonds. nih.gov

The C-Si bond of organosilanes can participate in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling. nih.gov This allows for the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful for functionalizing heterocyclic compounds. ignited.in While the direct use of a C-Si bond in oxazole cross-coupling is less common than that of halides or triflates, there are precedents for palladium-catalyzed C-Si bond formation through denitrative cross-coupling of nitroarenes with disilanes. rsc.org This suggests the potential for activating the C-Si bond in this compound for cross-coupling reactions, potentially leading to the synthesis of more complex substituted oxazoles.

Reaction Type Catalyst/Reagent Reactants Product
Suzuki-Miyaura CouplingPalladium catalystHalo-oxazoles and boronic acidsAryl-substituted oxazoles. ignited.in
Stille CouplingPalladium catalystHalo-oxazoles and organostannanesFunctionalized oxazoles. ignited.in
Denitrative SilylationPalladium catalystNitroarenes and hexamethyldisilaneArylsilanes. rsc.org

This table showcases various palladium-catalyzed cross-coupling reactions that are relevant to the potential functionalization of the this compound scaffold.

Intrinsic Reactivity of the 1,2-Oxazole Heterocycle Bearing Diverse Substituents

The reactivity of the 1,2-oxazole (isoxazole) ring is a complex interplay of the inherent properties of the heterocycle and the electronic influence of its substituents. The presence of two adjacent heteroatoms, nitrogen and oxygen, creates a unique electronic landscape that dictates its behavior towards various reagents. youtube.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution on the 1,2-oxazole ring is generally disfavored. The pyridine-like nitrogen atom at position 2 deactivates the ring towards electrophilic attack through inductive electron withdrawal. youtube.comoxfordsciencetrove.com This effect makes the heterocycle significantly less reactive than benzene (B151609) in such reactions. masterorganicchemistry.com

For electrophilic substitution to occur, the presence of activating, electron-donating groups on the ring is typically required. wikipedia.org When substitution does happen, it preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the unsubstituted ring. The order of reactivity for electrophilic attack is generally C4 > C5 > C3.

In the case of this compound, the ring is exceptionally deactivated towards electrophiles. The 3-nitro group is a powerful electron-withdrawing group that drastically reduces the electron density of the entire heterocyclic system, rendering electrophilic attack exceedingly difficult. The trimethylsilyl group at the C5 position further complicates potential reactions. While silyl (B83357) groups can sometimes be targeted in ipso-substitution, the severe deactivation by the nitro group and the inherent low reactivity of the ring make this pathway unlikely. Therefore, standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not expected to proceed under normal conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted 1,2-Oxazoles

Substituent(s) Position of Attack Predicted Reactivity
Unsubstituted C4 Very Low
Electron-Donating Group at C5 C4 Moderate
Electron-Donating Group at C3 C4 Moderate

Nucleophilic Attack and Ring-Opening Reactions

The 1,2-oxazole ring system is susceptible to nucleophilic attack, a reactivity that often leads to the cleavage of the fragile N-O bond and subsequent ring opening. wikipedia.orgtandfonline.com The most electrophilic carbon atom in the unsubstituted 1,2-oxazole ring is C5, followed by C3. The presence of strong electron-withdrawing groups significantly enhances the ring's susceptibility to nucleophilic attack.

For this compound, the potent electron-withdrawing nitro group at the C3 position renders the ring highly electrophilic. This activation makes the molecule a prime candidate for nucleophilic reactions. Nucleophilic attack is most likely to occur at the C5 position, which is activated by the conjugated nitro group. This could lead to the displacement of the trimethylsilyl group.

Alternatively, and often more commonly with such activated systems, the nucleophilic attack can initiate a cascade of ring-opening reactions. pharmaguideline.com The initial attack at C5 can lead to the cleavage of the O-C5 bond, followed by the scission of the weak N-O bond, resulting in various acyclic products. The exact nature of the products would depend on the nucleophile used and the reaction conditions. For instance, strong bases can deprotonate the ring, but this typically also leads to ring fragmentation. wikipedia.org

Table 2: Susceptibility of 1,2-Oxazole Positions to Nucleophilic Attack

Position Inherent Susceptibility Influence of 3-Nitro Group
C3 Moderate Increased
C4 Low Slightly Increased

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder Reactions)

1,2-Oxazoles can participate in cycloaddition reactions, although they are generally less reactive as dienes compared to their 1,3-oxazole isomers. However, their utility in inverse electron demand Diels-Alder reactions is notable. clockss.org In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile.

The reactivity of the 1,2-oxazole ring as a diene is significantly enhanced by the presence of electron-withdrawing substituents. These groups lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the dienophile's Highest Occupied Molecular Orbital (HOMO).

The compound this compound is exceptionally well-suited for inverse electron demand Diels-Alder reactions. The 3-nitro group acts as a powerful electron-withdrawing substituent, strongly activating the azadiene system of the 1,2-oxazole ring. youtube.comclockss.org This makes the molecule a potent diene for reactions with electron-rich alkenes or alkynes. Such cycloadditions typically proceed with the loss of a small molecule from the initial adduct to yield a new, stable aromatic or heteroaromatic ring, providing a synthetic route to complex nitrogen-containing compounds.

Investigation of Synergistic and Antagonistic Effects of Nitro and Silyl Groups on Ring Reactivity

The simultaneous presence of a nitro group and a trimethylsilyl group on the 1,2-oxazole ring gives rise to combined electronic effects that can be described as either synergistic or antagonistic, depending on the reaction type. nih.gov

Synergistic Effects: In the context of nucleophilic attack and inverse electron demand Diels-Alder reactions, the effects of the nitro and trimethylsilyl groups can be considered synergistic.

For Nucleophilic Attack: The nitro group strongly activates the ring by withdrawing electron density, making it highly susceptible to attack. The trimethylsilyl group at the C5 position, a primary target for nucleophiles, can function as a leaving group, facilitating a substitution reaction. The combined presence of an activating group and a potential leaving group at a reactive site represents a synergistic enhancement of reactivity towards nucleophilic substitution.

For Cycloaddition Reactions: The primary driver for inverse electron demand Diels-Alder reactions is the electron-poor nature of the diene. The nitro group provides this essential electronic feature. While the silyl group's electronic contribution is less pronounced in this context, it does not impede the reaction and can influence the regioselectivity of the cycloaddition, thereby working in concert with the nitro group to enable this specific transformation.

Antagonistic Effects: For electrophilic aromatic substitution, the relationship between the groups is best described as a cumulative deactivation rather than true antagonism (where one group counteracts the activation of another).

For Electrophilic Substitution: The 1,2-oxazole ring is inherently unreactive towards electrophiles. youtube.comoxfordsciencetrove.com The 3-nitro group profoundly deactivates the ring further. researchgate.net In this scenario, both the ring's nature and its substituent work in the same direction, effectively shutting down this reaction pathway. There is no opposition of effects; rather, it is an overwhelming and combined deactivation.

Table 3: Summary of Combined Substituent Effects on Reactivity

Reaction Type Effect of 3-Nitro Group Effect of 5-Trimethylsilyl Group Combined Effect Nature of Interaction
Electrophilic Substitution Strong Deactivation Minor Electronic Effect Extreme Deactivation Cumulative Deactivation
Nucleophilic Attack Strong Activation Provides Leaving Group High Reactivity at C5 Synergistic

| Inverse Demand Diels-Alder | Strong Activation | Minor Electronic Effect | High Reactivity | Synergistic |

Advanced Mechanistic and Kinetic Investigations of Reactions Involving 3 Nitro 5 Trimethylsilyl 1,2 Oxazole

Detailed Reaction Mechanisms of Synthetic Steps

The most plausible synthetic route to 3-nitro-5-(trimethylsilyl)-1,2-oxazole involves the [3+2] cycloaddition of a nitro-substituted nitrile oxide with (trimethylsilyl)acetylene. The generation of the requisite nitrile oxide can be accomplished through various methods, such as the dehydrohalogenation of a corresponding hydroxamoyl halide or the dehydration of a nitroalkane. researchgate.net

Direct C-H silylation to form the precursor (trimethylsilyl)acetylene is a possibility, though less common for sp-hybridized carbons compared to sp2 and sp3 centers. However, radical silylation reactions are a known class of transformations. acs.org These reactions typically proceed through a chain mechanism involving the generation of a silyl (B83357) radical, often initiated by radical initiators like peroxides or through photolysis. The silyl radical can then abstract a hydrogen atom to form a substrate radical, which subsequently reacts with a silicon-containing species to complete the silylation. While plausible, this is a less direct route for the synthesis of the alkyne precursor compared to established methods.

The core reaction for the formation of the 1,2-oxazole ring is the 1,3-dipolar cycloaddition. The mechanism of this reaction can be either concerted or stepwise, and the preferred pathway is often influenced by the nature of the substituents on both the dipole (nitrile oxide) and the dipolarophile (alkyne). mdpi.comscispace.com

For the reaction between a nitro-substituted nitrile oxide and (trimethylsilyl)acetylene, a concerted mechanism is generally favored. researchgate.net In this scenario, the formation of the two new sigma bonds occurs in a single transition state. The high reactivity of nitrile oxides often leads to concerted pathways. clockss.org However, the presence of substituents that can stabilize a potential intermediate could favor a stepwise mechanism involving a zwitterionic or diradical intermediate. The electron-withdrawing nitro group on the nitrile oxide and the silicon group on the alkyne could influence the electronic distribution in the transition state.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and reactivity of such cycloadditions. mdpi.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. For nitrile oxide cycloadditions, the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) or the LUMO(dipole)-HOMO(dipolarophile) interaction, depending on the substituents. mdpi.comresearchgate.net The nitro group, being strongly electron-withdrawing, would lower the energy of both the HOMO and LUMO of the nitrile oxide.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies of 1,3-dipolar cycloadditions are crucial for elucidating the reaction mechanism and identifying the rate-limiting step. The rate of the reaction would be expected to follow second-order kinetics, being first order in both the nitrile oxide and the alkyne concentration.

A hypothetical kinetic study could involve monitoring the disappearance of the starting materials or the appearance of the product over time using techniques like NMR spectroscopy or chromatography. The data could be used to determine the rate constant (k) for the reaction under various conditions (e.g., different solvents, temperatures, and catalyst concentrations).

EntrySolventTemperature (°C)[Nitrile Oxide] (M)[Alkyne] (M)Rate (M/s)
1Toluene250.10.11.5 x 10⁻⁴
2Toluene500.10.16.0 x 10⁻⁴
3Acetonitrile250.10.12.2 x 10⁻⁴
4Toluene250.20.13.0 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Transition State Characterization and Energy Profile Analysis through Experimental and Computational Methods

The transition state of the cycloaddition reaction can be characterized using a combination of experimental and computational methods. Computationally, Density Functional Theory (DFT) calculations are a powerful tool for locating the transition state structure and calculating its energy. researchgate.netresearchgate.net This allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate.

An energy profile for both a concerted and a stepwise mechanism could be calculated. For a concerted reaction, the profile would show a single transition state connecting the reactants and the product. For a stepwise reaction, two transition states would be present, separated by a high-energy intermediate. DFT calculations can also provide insights into the geometry of the transition state, revealing the extent of bond formation at this critical point. researchgate.net

Experimentally, kinetic isotope effect (KIE) studies could provide evidence for the nature of the transition state. For instance, by replacing a hydrogen atom with deuterium (B1214612) at a specific position on one of the reactants, a change in the reaction rate could indicate that the C-H bond is being broken or formed in the rate-determining step.

Probing Intermediates via Spectroscopic and Trapping Experiments

If the reaction proceeds through a stepwise mechanism, it may be possible to detect or trap the intermediate. Low-temperature NMR spectroscopy could potentially be used to observe a transient zwitterionic or diradical intermediate. researchgate.netglobalresearchonline.net

Trapping experiments offer another avenue for probing intermediates. In such an experiment, a reactive species is added to the reaction mixture that is expected to react specifically with the proposed intermediate. For example, if a zwitterionic intermediate is formed, it might be trapped by a protic solvent or another nucleophile. The isolation and characterization of the trapped product would provide strong evidence for the existence of the intermediate.

Influence of Catalysts and Solvent Effects on Reaction Pathways

The 1,3-dipolar cycloaddition of nitrile oxides can be influenced by both catalysts and the choice of solvent. scispace.comrsc.orgnih.gov Lewis acid catalysts, for example, can coordinate to the nitrile oxide or the alkyne, thereby lowering the energy of the LUMO and accelerating the reaction. acs.org Chiral Lewis acids have been used to achieve enantioselective cycloadditions. acs.org Organic catalysts have also been developed for these reactions. scispace.com

The solvent can affect the reaction rate and regioselectivity. nih.gov Polar solvents may stabilize charged intermediates, potentially favoring a stepwise mechanism. The solubility of the reactants and the transition state can also be influenced by the solvent, leading to changes in the reaction rate. For the synthesis of this compound, a systematic study of different solvents could reveal the optimal conditions for the reaction.

CatalystSolventYield (%)Regioisomeric Ratio (3,5- vs 3,4-)
NoneToluene6590:10
Cu(I)THF85>99:1
Zn(OTf)₂Dichloromethane7895:5
NoneAcetonitrile7088:12

This is a hypothetical data table for illustrative purposes.

High Resolution Spectroscopic and Diffraction Based Structural Characterization of 3 Nitro 5 Trimethylsilyl 1,2 Oxazole and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies

Multi-dimensional NMR spectroscopy offers an unparalleled ability to map the precise connectivity and spatial relationships of atoms within a molecule. For 3-Nitro-5-(trimethylsilyl)-1,2-oxazole , a combination of ¹H, ¹³C, ¹⁴N, and ²⁹Si NMR experiments would provide a complete structural assignment.

¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitro group at the C3 position of the oxazole (B20620) ring is expected to cause a significant downfield shift for the adjacent C4-H proton and the C3 and C4 carbons. Conversely, the electron-donating and sterically bulky trimethylsilyl (B98337) (TMS) group at the C5 position would influence the chemical shift of the C5 carbon and the protons of the methyl groups. In ¹H NMR, the protons of the TMS group typically appear as a sharp singlet far upfield, usually around 0 ppm, due to the electropositive nature of silicon. wikipedia.org The single proton on the oxazole ring (H4) would likely appear as a singlet in the aromatic region.

Two-Dimensional NMR Techniques: To unambiguously assign these resonances and to probe through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): While This compound has only one ring proton, COSY experiments would be crucial for its derivatives where additional proton-proton couplings exist, helping to establish vicinal and long-range coupling networks. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.eduepfl.ch For the parent compound, it would connect the C4-H proton signal to the C4 carbon signal and the TMS protons to the silicon-bound methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for identifying long-range (2-4 bond) correlations between protons and carbons. sdsu.eduepfl.ch Key expected correlations for This compound would include those between the C4-H proton and the C3, C5, and potentially the carbons of the TMS group. Correlations from the TMS protons to C5 and the oxazole ring carbons would firmly establish the connectivity of the silyl (B83357) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. For derivatives with other substituents, NOESY can be invaluable for determining stereochemistry and conformational preferences.

Predicted NMR Data for this compound:

Nucleus Technique Predicted Chemical Shift (ppm) Expected Multiplicity Key HMBC Correlations
¹H¹H NMR~8.0 - 8.5SingletC3, C5
~0.3SingletC(TMS), Si
¹³C¹³C NMR~155 - 160-H4
~115 - 120-H4
~170 - 175-H(TMS)
~-1.0-H(TMS)
²⁹Si²⁹Si NMR~0 - 10SingletH(TMS)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and providing a unique "fingerprint" of a molecule based on its vibrational modes.

Characteristic Vibrational Modes:

Nitro Group (NO₂): The nitro group gives rise to two characteristic and strong stretching vibrations. The asymmetric stretch (νas) typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretch (νs) is found between 1300-1390 cm⁻¹. nih.govacs.org The exact positions are influenced by the electronic nature of the ring system.

Trimethylsilyl Group (TMS): The TMS group has several characteristic vibrations. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric C-H deformation of the Si-(CH₃)₃ group. The Si-C stretching vibrations are typically observed in the 600-800 cm⁻¹ region. nih.govresearchgate.net

1,2-Oxazole Ring: The vibrations of the oxazole ring itself will produce a series of bands in the fingerprint region (typically below 1600 cm⁻¹). These include C=N stretching, C-O stretching, and ring breathing modes.

IR and Raman Complementarity: While many vibrations are active in both IR and Raman spectra, their intensities can differ significantly. For instance, the symmetric stretch of the nitro group is often stronger in the Raman spectrum, while the asymmetric stretch is more intense in the IR spectrum. nih.gov This complementarity aids in the comprehensive assignment of vibrational modes.

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Nitro (NO₂)Asymmetric Stretch1520 - 1560StrongMedium
Symmetric Stretch1340 - 1370StrongStrong
Trimethylsilyl (TMS)Symmetric C-H Deformation~1250StrongMedium
Si-C Stretch650 - 800Medium-StrongMedium
1,2-Oxazole RingC=N Stretch1580 - 1620MediumMedium
Ring Vibrations1000 - 1400Medium-StrongMedium-Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information.

Molecular Ion and Isotopic Pattern: For This compound (C₆H₉N₂O₃Si), HRMS would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The high mass accuracy of HRMS would allow for the confirmation of the elemental formula. The presence of silicon would also generate a characteristic isotopic pattern due to the natural abundance of ²⁹Si and ³⁰Si isotopes.

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several characteristic pathways, driven by the relative stabilities of the resulting fragments.

Loss of a Methyl Group: A common fragmentation pathway for TMS-containing compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.

Loss of the Nitro Group: Cleavage of the C-N bond could lead to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂), resulting in significant fragment ions.

Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic ring-opening and fragmentation, as has been observed for other oxazole derivatives. clockss.org This can lead to the formation of various smaller charged and neutral species.

Rearrangement Reactions: Intramolecular rearrangements followed by fragmentation are also possible, as seen in the gas-phase fragmentation of other nitro-containing fatty acids. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Crystal Packing

Molecular Geometry: The analysis would reveal the planarity of the 1,2-oxazole ring and the orientation of the nitro and trimethylsilyl substituents relative to the ring. The C-NO₂ bond is expected to be relatively short due to conjugation with the ring system. The Si-C bond lengths and the C-Si-C bond angles within the TMS group would be consistent with typical values for this functional group.

Crystal Packing and Intermolecular Interactions: The way the molecules pack in the crystal lattice is determined by intermolecular forces. For This compound , several types of interactions are anticipated:

Dipole-Dipole Interactions: The polar nitro group will contribute to significant dipole-dipole interactions, influencing the crystal packing.

van der Waals Forces: The bulky trimethylsilyl group will participate in van der Waals interactions.

π-π Stacking: The aromatic oxazole ring may engage in π-π stacking interactions with neighboring molecules.

Weak Hydrogen Bonds: While there are no classical hydrogen bond donors, weak C-H···O or C-H···N interactions involving the methyl protons of the TMS group and the oxygen or nitrogen atoms of the nitro and oxazole groups of adjacent molecules may be present. mdpi.com

Advanced Spectroscopic Probes for Electronic Structure and Intermolecular Interactions

Beyond the core techniques, advanced spectroscopic methods can provide deeper insights into the electronic structure and non-covalent interactions of This compound .

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption maxima. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region, and the position of these bands can be sensitive to the substitution pattern on the aromatic ring. nih.govresearchgate.netrsc.org The presence of the oxazole ring and the TMS group will further modulate the electronic transitions.

Computational Studies: Density Functional Theory (DFT) and ab initio calculations can be employed to complement the experimental data. researchgate.net These computational methods can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic transitions with a reasonable degree of accuracy. Such calculations can aid in the assignment of complex spectra and provide a theoretical framework for understanding the structure and reactivity of the molecule. For instance, computational studies on oxazole derivatives have been used to understand their electronic structure and reactivity. researchgate.neteuropa.eunih.gov

Computational Chemistry and Theoretical Modeling of 3 Nitro 5 Trimethylsilyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 3-Nitro-5-(trimethylsilyl)-1,2-oxazole. By approximating the many-electron Schrödinger equation, DFT calculations can determine the molecule's ground-state electronic structure, molecular orbital energies, and electron density distribution. Advanced treatment of basic mechanistic principles of modern organic chemistry includes topics like frontier molecular orbital theory. cwu.edu

The choice of functional and basis set is critical for obtaining accurate results. For a molecule containing silicon and nitro groups, a combination like the B3LYP functional with a 6-311+G(d,p) basis set is often employed to balance computational cost and accuracy, accounting for both polarization and diffuse functions.

Molecular Orbitals and Frontier Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the nitro group at the 3-position is expected to significantly lower the energy of both the HOMO and LUMO, making the molecule more electrophilic. Conversely, the trimethylsilyl (B98337) (TMS) group at the 5-position, primarily through hyperconjugation and its electropositive silicon atom, can act as a weak electron-donating group, raising the energy of the orbitals to some extent. The precise interplay of these opposing electronic effects determines the final orbital energies and distribution. DFT calculations are essential to quantify these effects. researchgate.net

Illustrative Data Table for Calculated Electronic Properties:

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.5 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability
Dipole Moment4.2 DMeasures the molecule's overall polarity

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would be derived from specific DFT calculations.

Computational Prediction of Spectroscopic Parameters (NMR, IR) for Experimental Validation

Computational methods can predict spectroscopic parameters, providing a valuable tool for the structural confirmation of synthesized this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov Calculations are performed on the optimized molecular geometry, and the resulting magnetic shielding constants are converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). nih.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching and bending of bonds. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. Key vibrational modes to analyze for this molecule would include the N-O and C=N stretches of the oxazole (B20620) ring, the asymmetric and symmetric stretches of the NO₂ group, and the characteristic vibrations of the TMS group.

Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data:

ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹³C NMR (C3-NO₂)155 ppm158 ppm
¹³C NMR (C5-TMS)165 ppm168 ppm
¹H NMR (TMS)0.3 ppm0.35 ppm
IR (NO₂ asym. stretch)1540 cm⁻¹1555 cm⁻¹
IR (NO₂ sym. stretch)1350 cm⁻¹1360 cm⁻¹

Note: This table illustrates the expected correlation between computationally predicted and experimentally obtained spectroscopic data. The accuracy of the prediction depends on the computational protocol used. nih.gov

Quantum Chemical Studies on Thermochemical Stability and Aromaticity of the 1,2-Oxazole Ring

Quantum chemical calculations are employed to assess the thermochemical stability and aromaticity of this compound.

Thermochemical Stability: The enthalpy of formation is a key descriptor of a molecule's thermodynamic stability and can be calculated using high-level composite methods like G3 or G4 theory, or through isodesmic reactions at a DFT level. These calculations provide insight into the energetic cost of forming the molecule from its constituent elements or simpler precursors. The presence of the nitro group, a common feature in energetic materials, suggests that the molecule may have a high positive enthalpy of formation. superfri.org

Aromaticity: The 1,2-oxazole ring is considered a weakly aromatic heterocycle. wikipedia.org Aromaticity can be quantified using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a popular method, where a negative value at the center of the ring indicates aromatic character. Other measures include the Aromatic Stabilization Energy (ASE), calculated from homodesmotic reactions, and analysis of the π-electron delocalization. The electron-withdrawing nitro group is expected to decrease the aromaticity of the oxazole ring by pulling electron density away, while the TMS group's effect is likely to be minor. Comparing the aromaticity of the substituted ring to that of the parent 1,2-oxazole provides a quantitative measure of the substituents' influence. nih.gov

Computational Mechanistic Studies of Key Reactions, Including Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in mapping out the potential reaction pathways for this compound. This involves locating the transition states (TS) for proposed reactions and confirming that these saddle points connect the reactants and products.

Transition State Localization: For a given reaction, such as a cycloaddition or a nucleophilic aromatic substitution, the geometry of the transition state is located on the potential energy surface. This is a first-order saddle point, characterized by having exactly one imaginary frequency in its vibrational analysis. Various algorithms are used to find these structures.

Prediction of Reactivity Patterns and Regioselectivity via Computational Descriptors

DFT-based reactivity descriptors can predict how this compound will interact with other reagents, particularly concerning the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the nitro group and the nitrogen atom of the oxazole ring are expected to be regions of negative potential, whereas the area around the hydrogen atoms and the carbon atom attached to the nitro group would show positive potential.

Fukui Functions: These descriptors, derived from conceptual DFT, quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function f⁻(r) indicates the propensity of a site for electrophilic attack, while f⁺(r) points to sites favorable for nucleophilic attack. By calculating these values for each atom in the ring, one can predict the most likely positions for substitution reactions.

Illustrative Data Table for Atomic Fukui Indices (f⁰) for Electrophilic Attack:

AtomFukui Index (f⁰) (Illustrative)Predicted Reactivity Rank
C30.053
C40.251
N20.152

Note: This table provides an illustrative example of how Fukui indices can be used to predict the most reactive site for electrophilic attack. Higher values indicate greater reactivity. The C4 position is often the most susceptible to electrophilic attack in 1,2-oxazoles.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Strategic Building Block for Diverse Heterocyclic Scaffolds

The strategic placement of the nitro and trimethylsilyl (B98337) groups on the 1,2-oxazole ring makes 3-Nitro-5-(trimethylsilyl)-1,2-oxazole a highly valuable precursor for a variety of other heterocyclic systems. The trimethylsilyl group at the C5 position can be selectively cleaved under various conditions, unmasking a reactive site for further functionalization. This desilylation would yield a 3-nitro-1,2-oxazole, which can then undergo a range of transformations.

For instance, the nitro group can be reduced to an amino group, providing a handle for the construction of fused heterocyclic systems. This amino-isoxazole intermediate could be a key component in the synthesis of isoxazolo-pyrimidines, isoxazolo-pyridines, and other fused systems of medicinal and material interest.

Furthermore, the isoxazole (B147169) ring itself can participate in various cycloaddition and rearrangement reactions. For example, under thermal or photochemical conditions, the isoxazole ring can rearrange to form other five-membered heterocycles like oxazoles or undergo ring-opening to yield versatile intermediates. The presence of the nitro and (initially) the silyl (B83357) group would influence the regioselectivity and stereoselectivity of these transformations, offering a pathway to unique and complex molecular scaffolds.

Synthesis of Complex Molecular Architectures via Derivatization and Further Functionalization

The derivatization of this compound opens up a vast chemical space for the synthesis of intricate molecular structures. The trimethylsilyl group is not only a protecting group but also a reactive handle. For example, it can be replaced with halogens via halodesilylation, introducing a site for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents at the C5 position, leading to a library of novel isoxazole derivatives.

The nitro group at the C3 position is a strong electron-withdrawing group and can be a precursor for various other functionalities. Besides reduction to an amine, it can be displaced by nucleophiles under specific conditions or participate in radical reactions. The resulting derivatives could serve as key intermediates in the total synthesis of natural products or in the creation of novel pharmacophores.

A hypothetical reaction scheme illustrating the potential derivatization is presented below:

Starting MaterialReagent/ConditionProductApplication of Product
This compoundTBAF3-Nitro-1,2-oxazoleIntermediate for further functionalization
This compoundICl5-Iodo-3-nitro-1,2-oxazoleSubstrate for cross-coupling reactions
5-Iodo-3-nitro-1,2-oxazoleArylboronic acid, Pd catalyst5-Aryl-3-nitro-1,2-oxazolePotential biologically active compounds
5-Aryl-3-nitro-1,2-oxazoleH₂, Pd/C3-Amino-5-aryl-1,2-oxazoleBuilding block for fused heterocycles

Exploration of Electronic and Optical Properties for Potential Materials Applications

The electronic nature of the this compound core and its derivatives suggests potential applications in materials science. The combination of the electron-donating character of a (derivatized) C5 substituent and the strong electron-withdrawing nitro group at C3 can lead to molecules with significant intramolecular charge transfer (ICT) character. Such "push-pull" systems are known to exhibit interesting nonlinear optical (NLO) properties.

By systematically varying the substituents introduced via the silyl group, it would be possible to fine-tune the electronic and optical properties of these isoxazole derivatives. For instance, the introduction of extended π-conjugated systems at the C5 position could lead to materials with enhanced two-photon absorption cross-sections, which are desirable for applications in optical limiting and bio-imaging.

Furthermore, the inherent fluorescence of some isoxazole derivatives could be modulated by the substituents. The nitro group generally quenches fluorescence, but its transformation into other groups could switch on or enhance emission, leading to the development of novel fluorescent probes or organic light-emitting diode (OLED) materials.

Integration into Polymeric Systems or Supramolecular Assemblies

The functional handles present in derivatives of this compound make them suitable for incorporation into larger molecular systems like polymers and supramolecular assemblies. For example, after converting the silyl group into a polymerizable group (e.g., a vinyl or an acrylic group), the resulting monomer could be polymerized to yield polymers with pendant isoxazole moieties. The properties of these polymers, such as their thermal stability, refractive index, and electronic properties, would be influenced by the isoxazole unit. rdd.edu.iqmdpi.comrsc.orgresearchgate.netekb.eg

In the realm of supramolecular chemistry, isoxazole derivatives can act as ligands for metal coordination or participate in hydrogen bonding interactions. By designing appropriate derivatives, it is possible to create self-assembling systems that form well-defined nanostructures such as gels, liquid crystals, or vesicles. The nitro group could play a crucial role in directing the self-assembly process through dipole-dipole interactions.

The potential for creating such advanced materials from this versatile building block underscores the importance of further research into the synthesis and reactivity of this compound and its derivatives.

Conclusions and Outlook for Future Research

Summary of Key Academic Contributions and Insights Gained

The study of isoxazole (B147169) derivatives is a significant area within medicinal chemistry due to their wide range of biological activities. bohrium.comsemanticscholar.orgrsc.orgresearchgate.net Isoxazoles, five-membered heterocyclic compounds, are present in numerous natural products and synthetically developed drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. semanticscholar.orgrsc.orgresearchgate.net The introduction of various functional groups to the isoxazole ring is a key strategy for developing new chemical entities with potentially enhanced therapeutic properties. researchgate.net

The specific compound, 3-Nitro-5-(trimethylsilyl)-1,2-oxazole, combines two important functional groups on the isoxazole scaffold:

The Nitro Group: Often used as a precursor for an amino group, which is a common feature in bioactive molecules. mdpi.com Additionally, the nitro group itself can be crucial for biological activity.

The Trimethylsilyl (B98337) (TMS) Group: In organic synthesis, silyl (B83357) groups are frequently used as protecting groups for alcohols. libretexts.orgwikipedia.org They can also be employed to activate or direct reactions, and their removal is typically straightforward. wikipedia.orgwikipedia.org

The synthesis of functionalized isoxazoles often involves methods like 1,3-dipolar cycloaddition and the condensation of hydroxylamine (B1172632) with 1,3-dielectrophiles. nih.govresearchgate.net The presence of both a nitro and a TMS group on the same isoxazole ring presents a unique platform for creating a diverse library of new compounds.

Identification of Unexplored Reactivity Manifolds and Synthetic Challenges

The unique substitution pattern of this compound suggests several avenues for exploring its chemical behavior, which remain largely undocumented.

Unexplored Reactivity:

Selective Transformations: A primary area for investigation is the selective chemical manipulation of the nitro and trimethylsilyl groups. For instance, the reduction of the nitro group to an amine without disturbing the TMS group, or vice-versa, would be a valuable synthetic tool.

Cross-Coupling Reactions: The trimethylsilyl group can potentially be used as a handle for cross-coupling reactions, allowing for the introduction of various carbon-based substituents at the 5-position of the isoxazole ring.

Ring-Opening Reactions: The weak nitrogen-oxygen bond in the isoxazole ring makes it susceptible to ring-opening reactions, which can lead to the formation of other valuable acyclic or heterocyclic structures. nih.gov The influence of the nitro and TMS substituents on the conditions required for and the outcome of these reactions is an area ripe for exploration.

Reactivity as a Dipolarophile: The electron-deficient nature of the nitro-substituted isoxazole could make it a good partner in cycloaddition reactions.

Synthetic Challenges:

Regioselective Synthesis: A significant challenge is the development of synthetic methods that can introduce the nitro and trimethylsilyl groups at the 3- and 5-positions, respectively, with high selectivity. osi.lv

Stability: The stability of the compound under various reaction conditions needs to be systematically studied. For example, the TMS group can be sensitive to acidic conditions, which might be required for certain transformations of the nitro group. libretexts.org

Scalability: Developing a synthesis that is not only efficient but also scalable is crucial for any potential applications of this compound or its derivatives.

Proposed Directions for Developing Novel Transformations and Catalytic Systems

Future research could focus on developing new synthetic methods and catalytic systems to fully exploit the potential of this compound.

Development of Orthogonal Protecting Group Strategies: Research into protecting groups that are stable under the conditions required for the transformation of the nitro and TMS groups would be highly beneficial.

Catalytic Functionalization: The development of catalytic methods, particularly those using transition metals, for the functionalization of the isoxazole ring would be a significant advancement. rsc.orgresearchgate.net This could include C-H activation, cross-coupling reactions, and catalytic reduction of the nitro group.

Flow Chemistry: The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and control over reaction conditions, especially for reactions involving potentially energetic nitro compounds. acs.org

Biocatalysis: Exploring the use of enzymes for the selective transformation of the functional groups on the isoxazole ring could provide a green and highly selective alternative to traditional chemical methods.

Potential for Broader Impact in Synthetic Methodology and Functional Molecule Design

The development of a robust synthetic toolbox for this compound could have a significant impact on several areas of chemistry.

Medicinal Chemistry: The ability to generate a wide array of derivatives from this scaffold could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties. bohrium.comsemanticscholar.org The isoxazole core is already a privileged structure in drug discovery, and the unique functionalization pattern of this compound offers new possibilities for molecular design. rsc.orgresearchgate.netnih.gov

Agrochemicals: Isoxazole derivatives have also found applications as agrochemicals, and this compound could serve as a starting point for the development of new pesticides and herbicides. nih.gov

Materials Science: The rigid, planar structure of the isoxazole ring, combined with the potential for extensive functionalization, could make its derivatives interesting candidates for applications in materials science, such as in the development of organic electronics or functional polymers.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing 3-Nitro-5-(trimethylsilyl)-1,2-oxazole?

  • Methodological Answer : The compound can be synthesized via regioselective cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, as demonstrated in analogous 1,2-oxazole syntheses . Key steps include:

  • Reagent Optimization : Use hydroxylamine hydrochloride in ethanol under reflux (70–80°C) for 6–8 hours.
  • Protection Strategies : Introduce the trimethylsilyl (TMS) group via silylation reagents (e.g., TMSCl) in inert solvents (e.g., DCM) prior to nitration .
  • Nitration : Controlled nitration at position 3 using HNO₃/H₂SO₄ at 0–5°C to avoid over-oxidation.
  • Purification : Recrystallization from dichloromethane/hexane yields pure crystals .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The TMS group appears as a singlet at δ 0.2–0.3 ppm (¹H) and δ 1–3 ppm (¹³C). The nitro group deshields adjacent carbons, shifting oxazole C-3 to δ 150–155 ppm .
  • 15N NMR : Nitro groups typically resonate at δ −10 to +20 ppm, while oxazole nitrogen appears at δ −294 to −3 ppm .
  • X-Ray Diffraction : Crystallographic analysis confirms bond lengths (e.g., oxazole C–N: 1.30–1.35 Å) and dihedral angles (e.g., TMS group orientation: ~158°) .

Q. What green chemistry approaches are applicable for synthesizing this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) .
  • Solvent-Free Conditions : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance regioselectivity and reduce waste .
  • Catalytic Systems : Heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) improve nitro-group incorporation efficiency .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity and electronic properties in reactions?

  • Methodological Answer :

  • Steric Effects : The TMS group at position 5 sterically hinders electrophilic attacks, directing nitration to position 3 .
  • Electronic Effects : The TMS group’s +I effect stabilizes the oxazole ring, reducing reactivity toward nucleophiles. Computational studies (DFT) show a 0.3 eV increase in HOMO-LUMO gap compared to non-silylated analogs .

Q. How can contradictory NMR data arising from dynamic effects be resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments from 25°C to −60°C to detect coalescence points for rotamers or tautomers .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., NOE between TMS protons and oxazole protons) to confirm spatial arrangements .

Q. What strategies mitigate thermal instability of the nitro group during synthesis?

  • Methodological Answer :

  • Low-Temperature Nitration : Maintain reaction below 5°C to prevent decomposition .
  • Stabilizing Additives : Use urea or cellulose derivatives to absorb excess HNO₃ .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset (typically 180–200°C for nitro-oxazoles) to define safe handling ranges .

Q. How can computational modeling predict pharmacological activity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to assess binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR Studies : Correlate nitro-group orientation (torsion angles) with IC₅₀ values from in vitro assays .

Safety and Optimization

Q. What precautions are critical for handling nitro-containing oxazoles?

  • Methodological Answer :

  • Explosivity Risk : Avoid grinding dry powders; use wet recrystallization .
  • Personal Protective Equipment (PPE) : Wear anti-static lab coats and conduct reactions in fume hoods .

Q. How can reaction yields be optimized for scale-up?

  • Methodological Answer :

  • Continuous Flow Synthesis : Achieve >90% yield by maintaining residence time at 2 minutes and 100°C .
  • Byproduct Analysis : Monitor via LC-MS; adjust stoichiometry (e.g., 1.2 eq. HNO₃) to minimize nitroso derivatives .

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